molecular formula C12H20N2O B14873894 (2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol

(2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol

Cat. No.: B14873894
M. Wt: 208.30 g/mol
InChI Key: GRBZLQNJNJLCRL-UHFFFAOYSA-N
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Description

(2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the hydroxymethyl group adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)carboxylic acid, while reduction can yield a fully saturated imidazo[1,2-a]pyridine derivative.

Scientific Research Applications

Chemistry

In chemistry, (2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

In biology and medicine, this compound has shown potential as an antifungal agent. Studies have demonstrated its efficacy against various fungal pathogens, including multidrug-resistant strains of Candida spp. This makes it a promising candidate for the development of new antifungal drugs .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other materials with specific electronic and mechanical properties .

Mechanism of Action

The mechanism of action of (2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets. In antifungal applications, it inhibits the formation of ergosterol, a key component of fungal cell membranes. This disruption of ergosterol biosynthesis leads to increased membrane permeability and ultimately cell death . The compound’s interaction with enzymes like Sterol 14-alpha demethylase (CYP51) is crucial in this process.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
  • 2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)ethyl]amino}phenol

Uniqueness

Compared to similar compounds, (2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol stands out due to its unique combination of functional groups. The presence of both the tert-butyl and hydroxymethyl groups provides distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol

InChI

InChI=1S/C12H20N2O/c1-12(2,3)10-7-14-6-4-5-9(8-15)11(14)13-10/h7,9,15H,4-6,8H2,1-3H3

InChI Key

GRBZLQNJNJLCRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2CCCC(C2=N1)CO

Origin of Product

United States

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